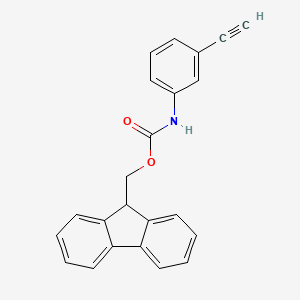
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This compound features a fluorene core, a phenyl group with an ethynyl substituent, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:
Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.
Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The fluorene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorene derivatives.
科学研究应用
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:
Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.
Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in this compound highlights its versatility and potential for diverse applications.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDIURFHUSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)
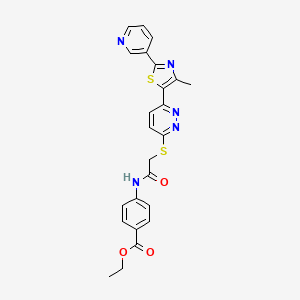
![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)
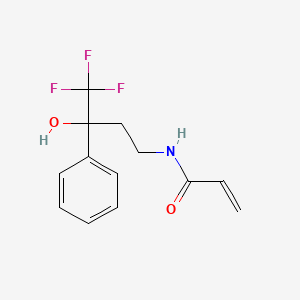
![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)
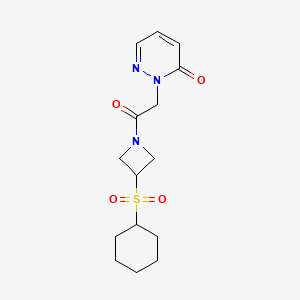
![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)
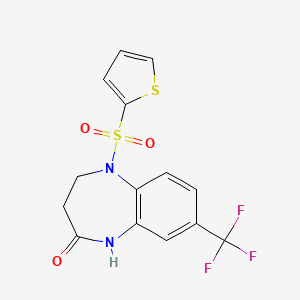
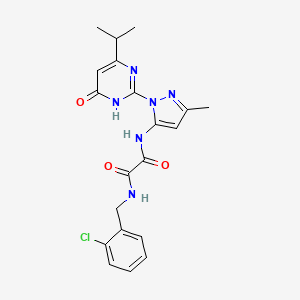
![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
